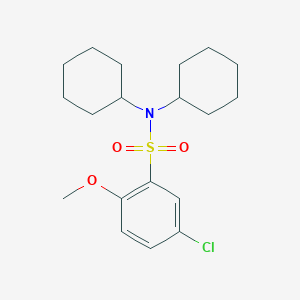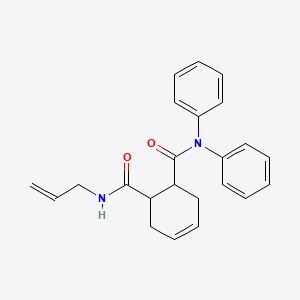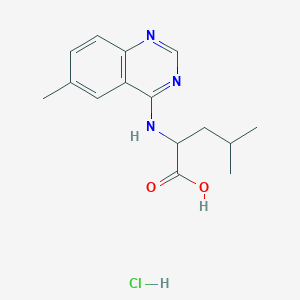![molecular formula C21H18BrN3O2S2 B4897914 N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPTU is a thiourea derivative that was first synthesized by researchers at the University of California, San Francisco in 1999. It has since been studied for its potential use as a tool compound in scientific research due to its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
BPTU inhibits the activity of CK2 by binding to the enzyme's ATP-binding site. This prevents the enzyme from interacting with ATP and carrying out its normal functions. BPTU has also been shown to induce a conformational change in the enzyme, which may contribute to its inhibitory effects.
Biochemical and physiological effects:
BPTU has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CK2 activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors in animal models. BPTU has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPTU in lab experiments is its specificity for CK2. This allows researchers to study the effects of inhibiting this specific enzyme without affecting others. However, BPTU has some limitations as well. It has relatively low potency compared to other CK2 inhibitors, and its effects may be influenced by factors such as pH and temperature.
Orientations Futures
There are several potential future directions for research on BPTU. One area of interest is the development of more potent CK2 inhibitors based on the structure of BPTU. Another potential direction is the study of BPTU's effects on other cellular processes and pathways. Finally, BPTU may have potential applications in the development of new cancer therapies, either alone or in combination with other drugs.
In conclusion, BPTU is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to inhibit the activity of CK2 and induce apoptosis in cancer cells make it a promising tool compound for studying a variety of cellular processes. While it has some limitations, its specificity for CK2 and potential future directions for research make it an important area of study in the field of chemical biology.
Méthodes De Synthèse
The synthesis of BPTU involves the reaction of 4-bromoaniline with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
BPTU has been used in a variety of scientific research applications, including the study of enzyme activity and protein-protein interactions. It has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and differentiation. BPTU has also been used as a tool compound to study the interactions between CK2 and other proteins.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S2/c22-16-5-7-17(8-6-16)23-21(28)24-18-9-11-19(12-10-18)29(26,27)25-14-13-15-3-1-2-4-20(15)25/h1-12H,13-14H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKCNDFZIKIROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)

![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)



![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

